Superior DHFR Inhibition: A 7-Fold Advantage Over the Monoglutamate Form
10-Formylpteroylpentaglutamate is a significantly more potent inhibitor of mouse leukemia dihydrofolate reductase (DHFR) than its monoglutamate counterpart, N-10-formylpteroylmonoglutamate [1].
| Evidence Dimension | Inhibitory potency against DHFR (relative) |
|---|---|
| Target Compound Data | Inhibition potency (relative to monoglutamate) = 7x |
| Comparator Or Baseline | N-10-formylpteroylmonoglutamate (baseline relative potency = 1x) |
| Quantified Difference | 7-fold greater inhibition |
| Conditions | Mouse leukemia dihydrofolate reductase (DHFR) assay |
Why This Matters
This 7-fold difference in inhibition is critical for researchers designing DHFR inhibition studies or antifolate screening assays, where using the monoglutamate would underestimate physiological inhibitory potential by a factor of 7.
- [1] Friedkin, M., Plante, L. T., Crawford, E. J., & Crumm, M. (1975). Inhibition of thymidylate synthetase and dihydrofolate reductase by naturally occurring oligoglutamate derivatives of folic acid. The Journal of Biological Chemistry, 250(14), 5614–5621. View Source
